molecular formula C8H10ClNO B1619239 4-(Chloroethoxy)aniline CAS No. 27692-35-9

4-(Chloroethoxy)aniline

Cat. No. B1619239
Key on ui cas rn: 27692-35-9
M. Wt: 171.62 g/mol
InChI Key: JQRJWBDPSJFJPY-UHFFFAOYSA-N
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Patent
US07638523B2

Procedure details

4-(2-Chloro-ethoxy)-phenylamine can be synthesized by the following procedure. A suspension of 1-(2-chloro-ethoxy)-4-nitro-benzene (1.5 mmol) (from Example 1c) and SnCl2-2H2O (5.9 mmol) in absolute ethanol (120 mL) is heated at 70° C. for 2 h. The solvent is removed under vacuum and the residue is dissolved in 5% NaOH and extracted with EtOAc (3×50 mL). The organic layer is washed with 5% NaOH (1×50 mL), water (1×50 mL), brine, and dried over Na2SO4 and reduced to dryness. The dark crude residue is purified by silica chromatography using a mixture of DCM:MeOH:NH4OH=9:1:0.1 to isolate 4-(2-chloro-ethoxy)-phenylamine (90%) which is converted in the hydrochloride salt by treatment with HCl (1 eq of a 4N solution in dioxane). 1HNMR (400 MHz, CD3OD) δ 7.35-7.33 (m, 2H), 7.16-7.05 (m, 2H), 4.38 (m, 2H), 3.87 (m, 2H). MS (m/z) (M+1)+ 173.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
SnCl2-2H2O
Quantity
5.9 mmol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClCC[O:4]C1C=CC([NH2:11])=CC=1.[Cl:12][CH2:13][CH2:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-])=O)=[CH:18][CH:17]=1>C(O)C>[NH4+:11].[OH-:4].[Cl:12][CH2:13][CH2:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([NH2:22])=[CH:18][CH:17]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCOC1=CC=C(C=C1)N
Step Two
Name
Quantity
1.5 mmol
Type
reactant
Smiles
ClCCOC1=CC=C(C=C1)[N+](=O)[O-]
Name
SnCl2-2H2O
Quantity
5.9 mmol
Type
reactant
Smiles
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 5% NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The organic layer is washed with 5% NaOH (1×50 mL), water (1×50 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The dark crude residue is purified by silica chromatography
ADDITION
Type
ADDITION
Details
a mixture of DCM

Outcomes

Product
Name
Type
product
Smiles
[NH4+].[OH-]
Name
Type
product
Smiles
ClCCOC1=CC=C(C=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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